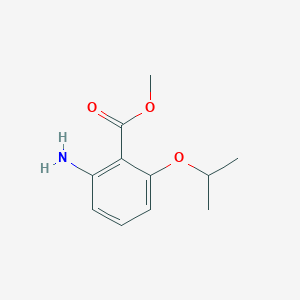

Methyl 2-amino-6-isopropoxybenzoate

Description

Methyl 2-amino-6-isopropoxybenzoate is a substituted benzoate ester featuring an amino group at the 2-position and an isopropoxy group at the 6-position of the benzene ring. This structural arrangement imparts unique physicochemical properties, such as enhanced lipophilicity compared to simpler methyl benzoates, due to the branched isopropoxy substituent . The compound’s ester functionality and electron-donating groups (amino, isopropoxy) suggest reactivity patterns aligned with nucleophilic substitution or hydrogen-bonding interactions, which are critical in ligand-receptor binding or catalytic processes .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-amino-6-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-9-6-4-5-8(12)10(9)11(13)14-3/h4-7H,12H2,1-3H3 |

InChI Key |

SXKJGFBEIGBMLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-isopropoxybenzoate typically involves the esterification of 2-amino-6-isopropoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate halogenation reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-amino-6-isopropoxybenzoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-isopropoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Sandaracopimaric Acid Methyl Ester :

Z-Communic Acid Methyl Ester :

- Properties: Exhibits antimicrobial activity due to conjugated double bonds and carboxylate groups, whereas this compound’s amino group may facilitate hydrogen bonding in drug design .

Physicochemical Properties

Table 1 compares key properties of this compound with selected analogs:

Research Findings

- Lipophilicity: this compound’s isopropoxy group increases logP by ~1.5 units compared to methoxy analogs, enhancing membrane permeability in drug delivery systems .

- Stability: The amino group may reduce hydrolytic stability relative to non-amino methyl esters (e.g., communic acid esters), necessitating protective formulations .

- Synthetic Utility: Unlike sulfonylurea methyl esters (precursors to herbicides), this compound’s amino-isopropoxy motif is understudied but could serve as a scaffold for kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.